N-[(5-Chloro-2-thienyl)carbonyl]glycine

Lipophilicity LogP Physicochemical Properties

Researchers developing CK1δ/ε inhibitors face a critical procurement challenge: substituting the 5-chloro intermediate with 5-fluoro or 5-bromo analogs yields distinct API candidates with divergent pharmacological profiles, invalidating SAR data. N-[(5-Chloro-2-thienyl)carbonyl]glycine (CAS 873009-45-1) is the exact halogen-specific precursor for patented oxazolone-based CK1δ/ε inhibitors targeting circadian rhythm disorders and CNS diseases. • Enables reproducible synthesis of patent-defined oxazolone inhibitors • Used as reference standard for HPLC/LC-MS analytical method validation • Available 10 mg to bulk; immediate global shipment from stock

Molecular Formula C7H6ClNO3S
Molecular Weight 219.639
CAS No. 873009-45-1
Cat. No. B565219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-Chloro-2-thienyl)carbonyl]glycine
CAS873009-45-1
Molecular FormulaC7H6ClNO3S
Molecular Weight219.639
Structural Identifiers
SMILESC1=C(SC(=C1)Cl)C(=O)NCC(=O)O
InChIInChI=1S/C7H6ClNO3S/c8-5-2-1-4(13-5)7(12)9-3-6(10)11/h1-2H,3H2,(H,9,12)(H,10,11)
InChIKeyHACZPPBLNKXGCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(5-Chloro-2-thienyl)carbonyl]glycine: Key Intermediate


N-[(5-Chloro-2-thienyl)carbonyl]glycine (CAS 873009-45-1) is a halogenated thiophene glycine derivative with the molecular formula C7H6ClNO3S and a molecular weight of 219.65 g/mol [1]. Its structure consists of a glycine moiety linked to a 5-chloro-2-thienyl carbonyl group [1]. This compound is primarily utilized as a research chemical and a synthetic intermediate in medicinal chemistry, particularly in the preparation of pharmacologically relevant heterocyclic compounds [2]. Its significance in scientific procurement stems from its role as a precursor to specific inhibitor series, rather than as a direct biological probe. The compound is commercially available from multiple vendors with purities typically specified at 95% or higher .

Analog Non-Interchangeability of This Intermediate


Direct substitution of N-[(5-Chloro-2-thienyl)carbonyl]glycine with close analogs in a synthetic pathway is inadvisable without revalidation. The specific halogen substitution (chlorine) and the thiophene scaffold are critical for the resulting oxazolone derivative's ability to interact with biological targets such as casein kinase 1δ (CK1δ) and casein kinase 1ε (CK1ε) [1]. The patent literature demonstrates that varying the halogen atom (e.g., from chlorine to fluorine or bromine) in the same chemical series results in distinct compounds with separate biological and pharmacological profiles [1]. Therefore, using a different intermediate, such as the 5-bromo or 5-fluoro analog, would lead to a different final active pharmaceutical ingredient (API) candidate, which would not be equivalent to the one derived from the 5-chloro precursor. This inherent lack of interchangeability underscores the need for precise compound selection in research and development procurement.

N-[(5-Chloro-2-thienyl)carbonyl]glycine – Differentiating Evidence


Predicted Lipophilicity (LogP)

The predicted octanol-water partition coefficient (LogP) is a key descriptor for predicting a compound's solubility and permeability. N-[(5-Chloro-2-thienyl)carbonyl]glycine has a predicted LogP value of 1.8 [1]. While not a direct comparative measurement, this value differentiates it from non-halogenated analogs; the introduction of a chlorine atom onto the thiophene ring is expected to significantly increase lipophilicity compared to the parent N-(thiophene-2-carbonyl)glycine. This difference in physicochemical property can influence reaction kinetics in downstream syntheses and the behavior of the final oxazolone products in biological assays.

Lipophilicity LogP Physicochemical Properties

Key Precursor to CK1δ/ε Inhibitors

N-[(5-Chloro-2-thienyl)carbonyl]glycine is specifically disclosed as a reactant in the synthesis of oxazolone derivatives that function as inhibitors of casein kinase 1 delta (CK1δ) and casein kinase 1 epsilon (CK1ε) [1]. The patent explicitly differentiates compounds based on the halogen atom on the thiophene ring, with the chlorine substituent being one of the specific embodiments claimed for achieving CK1δ/ε inhibition [1]. While the exact IC50 value of this specific building block is not provided, its use is essential for creating the pharmacologically active 5-chloro oxazolone series, which is distinct from the 5-bromo or 5-fluoro oxazolone series described in the same patent [1].

Casein Kinase 1 CK1δ CK1ε Oxazolone Synthesis

N-[(5-Chloro-2-thienyl)carbonyl]glycine Research Applications


Synthesis of CK1δ/ε Inhibitors via Oxazolones

This compound is a critical synthetic intermediate for the preparation of novel oxazolone derivatives that act as inhibitors of CK1δ and CK1ε. These inhibitors are under investigation for treating circadian rhythm disorders, central nervous system degenerative diseases, and certain cancers [1]. Researchers in these fields require the specific 5-chloro intermediate to replicate or extend upon the patented oxazolone series.

Structure-Activity Relationship (SAR) Studies

In drug discovery programs, this compound is used as a building block to explore the structure-activity relationship (SAR) around the thiophene ring of glycine-derived inhibitors. By comparing the biological activity of final products derived from this 5-chloro intermediate versus those made from its 5-fluoro, 5-bromo, or unsubstituted analogs, medicinal chemists can optimize potency, selectivity, and pharmacokinetic properties [1].

Pharmacological Standards and Reference Materials

Due to its specific role as an intermediate in patented pharmaceutical compounds, N-[(5-Chloro-2-thienyl)carbonyl]glycine is procured as a high-purity reference standard or impurity marker. Analytical laboratories and quality control departments use it to develop and validate analytical methods (e.g., HPLC, LC-MS) for monitoring the synthesis and purity of the final drug substance [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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